(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

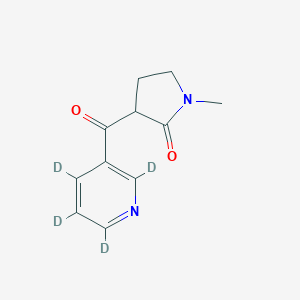

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are a group of organic compounds characterized by a five-membered lactam ring. This specific compound is notable for its deuterium substitution, which can influence its chemical properties and behavior in various reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 typically involves the following steps:

Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate acyclic precursors.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to unique effects on biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one: This compound is similar but lacks the deuterium substitution, which can result in different chemical and biological properties.

1-Methyl-3-(2,4,5,6-tetrahydropyridine-3-carbonyl)pyrrolidin-2-one: This compound has hydrogen atoms instead of deuterium, leading to variations in reactivity and stability.

Uniqueness

The presence of deuterium atoms in (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 makes it unique compared to its non-deuterated counterparts. Deuterium substitution can enhance the compound’s stability, alter its metabolic pathways, and provide valuable insights into reaction mechanisms .

Actividad Biológica

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a deuterated analog of 1-Methyl-3-nicotinoylpyrrolidone, which is a compound of interest in pharmacological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the study of nicotinic acetylcholine receptors (nAChRs) and its implications in neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

The presence of deuterium (D) isotopes in the structure enhances its stability and alters its metabolic pathways compared to non-deuterated forms. This modification can improve the pharmacokinetic properties of the compound.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission in the central and peripheral nervous systems. The compound acts as a partial agonist at these receptors, modulating their activity and influencing various physiological responses.

Key Mechanisms:

- Receptor Binding: The compound binds to nAChRs, facilitating ion flow through the receptor channels, which can lead to excitatory postsynaptic potentials.

- Neurotransmitter Release: By activating nAChRs, it promotes the release of neurotransmitters such as dopamine and acetylcholine, which are vital for cognitive functions and motor control.

- Neuroprotective Effects: There is evidence suggesting that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound across various models. The following table summarizes key findings from relevant research:

Case Study 1: Neuroprotective Effects in Parkinson's Disease

In a study involving a mouse model of Parkinson's disease, administration of this compound resulted in significant improvements in motor coordination and a reduction in dopaminergic neuron loss. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Cognitive Enhancement

Another research effort focused on cognitive enhancement effects. In aged rats, treatment with this compound led to improved memory performance in maze tests, suggesting its role in enhancing synaptic plasticity and cognitive function.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Neurodegenerative Disorders: Potential treatment for conditions like Alzheimer's and Parkinson's disease.

- Cognitive Disorders: Possible use in enhancing cognitive function in aging populations or individuals with cognitive impairments.

- Pain Management: Exploration into its analgesic properties through modulation of pain pathways mediated by nAChRs.

Propiedades

IUPAC Name |

1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-IKMBEDGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.